6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one 6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 1144466-66-9
VCID: VC4979345
InChI: InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
SMILES: CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1
Molecular Formula: C10H10BrN3O
Molecular Weight: 268.114

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one

CAS No.: 1144466-66-9

Cat. No.: VC4979345

Molecular Formula: C10H10BrN3O

Molecular Weight: 268.114

* For research use only. Not for human or veterinary use.

6-bromo-2-((methylamino)methyl)quinazolin-4(3H)-one - 1144466-66-9

Specification

CAS No. 1144466-66-9
Molecular Formula C10H10BrN3O
Molecular Weight 268.114
IUPAC Name 6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one
Standard InChI InChI=1S/C10H10BrN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
Standard InChI Key LMTBXMTVMLPWDN-UHFFFAOYSA-N
SMILES CNCC1=NC2=C(C=C(C=C2)Br)C(=O)N1

Introduction

Chemical Identity and Structural Features

6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-one (PubChem CID: 135630701) is defined by the molecular formula C10H10BrN3O\text{C}_{10}\text{H}_{10}\text{Br}\text{N}_{3}\text{O} and a molecular weight of 268.11 g/mol . Its IUPAC name, 6-bromo-2-(methylaminomethyl)-3H-quinazolin-4-one, reflects the bromine atom at position 6, the methylaminomethyl group at position 2, and the ketone functionality at position 4 .

Structural Characterization

The compound’s 2D structure (Figure 1) features a quinazolinone backbone with critical substitutions:

  • Bromine at C6, enhancing electrophilic reactivity.

  • Methylaminomethyl group at C2, introducing a secondary amine for hydrogen bonding.

  • Lactam ring at positions 3 and 4, contributing to planar rigidity .

The 3D conformation, accessible via PubChem’s interactive model, reveals a nearly planar quinazolinone system with slight out-of-plane distortion at the methylaminomethyl group .

Table 1: Comparative Analysis of Quinazolinone Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Bromo-2-((methylamino)methyl)quinazolin-4(3H)-oneC10H10BrN3O\text{C}_{10}\text{H}_{10}\text{Br}\text{N}_{3}\text{O}268.11Br (C6), CH₂NHCH₃ (C2)
3-(Methylamino)quinazolin-4(3H)-oneC9H9N3O\text{C}_{9}\text{H}_{9}\text{N}_{3}\text{O}175.19NHCH₃ (C3)
6-(Bromomethyl)-2-methylquinazolin-4(3H)-oneC10H9BrN2O\text{C}_{10}\text{H}_{9}\text{Br}\text{N}_{2}\text{O}253.09CH₂Br (C6), CH₃ (C2)

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is inferred from related quinazolinones, which exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF) . Stability studies recommend storage at 2–8°C to prevent degradation, with lyophilized forms stable for ≥6 months at -80°C .

Table 2: Physicochemical Parameters

ParameterValueMethod/Source
Molecular Weight268.11 g/molPubChem
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.8–2.3Computational prediction
Solubility in DMSO≥10 mMAnalog data

Future Directions

  • Synthetic Optimization: Develop scalable routes using green chemistry principles.

  • Biological Screening: Evaluate anticancer, antimicrobial, and analgesic efficacy in vitro and in vivo.

  • Structure-Activity Relationships (SAR): Modify the methylaminomethyl group to enhance potency or reduce toxicity.

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